![molecular formula C19H18N2O3S2 B2559635 N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 2034483-36-6](/img/structure/B2559635.png)
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as HTMT-OXA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Glycolic Acid Oxidase Inhibitors
Compounds with specific structural motifs, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitory effects on glycolic acid oxidase (GAO), indicating potential applications in the treatment of conditions related to oxalate production and metabolism (Rooney et al., 1983).
Antiproliferative Activity Against Cancer Cells
Hydroxyl-containing benzo[b]thiophene analogs have shown selective antiproliferative activity against laryngeal cancer cells, suggesting that compounds with similar hydroxyl and thiophene functionalities could have applications in cancer research and therapy (Haridevamuthu et al., 2023).
Catalyst Systems for Amidation Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This points towards the compound's potential role in facilitating chemical synthesis and modification processes, which could be relevant in pharmaceutical manufacturing and material science (De et al., 2017).
Antioxidant Activities
Complexes involving specific ligands with sulfur-containing functionalities, such as cis-dioxomolybdenum(VI) complexes, have been investigated for their antioxidant activities. This suggests that structurally similar compounds might play a role in the development of antioxidants, potentially applicable in pharmaceuticals or materials science to prevent oxidative damage (Ceylan et al., 2015).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-4-2-5-15(10-13)21-18(23)17(22)20-12-19(24,14-7-9-25-11-14)16-6-3-8-26-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFMYXFUQLTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide |
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